molecular formula C12H13NO3 B8696761 Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate

Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate

Cat. No. B8696761
M. Wt: 219.24 g/mol
InChI Key: GCILJQRRDBBUBX-UHFFFAOYSA-N
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Patent
US06395919B1

Procedure details

A mixture of ethyl 3-(4-cyano-3-methoxyphenyl)propionate (3.17 g, 13.6 mmol, 1 equiv) and sodium cyanide (2.00 g, 40.8 mmol, 3.00 equiv) in DMSO (60 mL) was stirred at 140-180° C. for 2 h. After 2.5 hours the reaction mixture was taken up in H2O (300 mL), adjusted to pH 7 with AcOH (2.1 mL), and extracted with Et2O (1×150 mL). The organic layer was washed with H2O (2×50 mL), dried (anh. Na2SO4), and concentrated (75° C.). This yielded 2.05 g (68.8%) of ethyl 4-(4-cyano-3-hydroxyphenyl)propionate as a light yellow crystalline solid: 1H-NMR (CDCl3) 7.42 (1H, d), 7.40 (1H, br s), 6.92 (1H, d), 6.81 (1H, dd), 4.15 (2H, q), 2.94 (2H, dd), 2.64 (2H, dd), 1.25 (3H, t).
Name
ethyl 3-(4-cyano-3-methoxyphenyl)propionate
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][C:4]=1[O:16]C)#[N:2].[C-]#N.[Na+].CC(O)=O>CS(C)=O.O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][C:4]=1[OH:16])#[N:2] |f:1.2|

Inputs

Step One
Name
ethyl 3-(4-cyano-3-methoxyphenyl)propionate
Quantity
3.17 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)CCC(=O)OCC)OC
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 (± 20) °C
Stirring
Type
CUSTOM
Details
was stirred at 140-180° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (1×150 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anh. Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (75° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)CCC(=O)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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